Chloroacetic acid-d3 Chloroacetic acid-d3
Brand Name: Vulcanchem
CAS No.: 1796-85-6
VCID: VC0167307
InChI: InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD
SMILES: C(C(=O)O)Cl
Molecular Formula: C2H3ClO2
Molecular Weight: 97.512

Chloroacetic acid-d3

CAS No.: 1796-85-6

Cat. No.: VC0167307

Molecular Formula: C2H3ClO2

Molecular Weight: 97.512

* For research use only. Not for human or veterinary use.

Chloroacetic acid-d3 - 1796-85-6

CAS No. 1796-85-6
Molecular Formula C2H3ClO2
Molecular Weight 97.512
IUPAC Name deuterio 2-chloro-2,2-dideuterioacetate
Standard InChI InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD
Standard InChI Key FOCAUTSVDIKZOP-RIAYTAFFSA-N
SMILES C(C(=O)O)Cl

Physical and Chemical Properties

Chloroacetic acid-d3 presents as a white solid with specific physical and chemical characteristics that influence its handling, storage, and application in laboratory settings. The following table summarizes the key physical and chemical properties of the compound:

PropertyValue
Molecular FormulaC2ClD3O2
Molecular Weight97.52 g/mol
Physical StateSolid
ColorWhite
Melting Point60-63°C
Boiling Point189°C
Density1.630 g/mL
Flash Point126°C
SolubilitySlightly soluble in water
StabilityHygroscopic

These properties largely mirror those of non-deuterated chloroacetic acid, though the isotopic substitution results in subtle differences in physical behavior due to the kinetic isotope effect. The compound's hygroscopic nature necessitates appropriate storage conditions to maintain its integrity .

Applications and Research Uses

Chloroacetic acid-d3 serves numerous specialized applications in chemical research and analytical contexts. Its utility stems primarily from its role as an isotopically labeled version of a common chemical building block.

Analytical Applications

One of the primary applications of chloroacetic acid-d3 is in analytical chemistry, where it serves as:

  • An internal standard for quantitative analysis of chloroacetic acid in environmental samples

  • A tracer compound for studying environmental fate and transport of haloacetic acids

  • A detection tool for hydrated electrons generated in p-benzoquinone/UV processes

Synthetic Applications

In organic synthesis, chloroacetic acid-d3 functions as:

  • A deuterated building block for the synthesis of more complex labeled compounds

  • A reagent for the preparation of heavy dl-β-adrenaline and other pharmacologically relevant compounds

  • A starting material for various transformations that benefit from isotopic labeling for mechanistic studies

Research Applications

The research value of chloroacetic acid-d3 extends to:

  • Mechanistic investigations of reactions involving chloroacetic acid

  • Metabolism studies tracking the biological fate of chloroacetic acid derivatives

  • Spectroscopic investigations benefiting from deuterium labeling

  • Environmental studies examining the formation and degradation of haloacetic acids in natural systems

SupplierProduct NumberPurityPackagingPrice (USD)
Sigma-Aldrich61540498 atom % D5g$1,080
TRCC363366Not specified1g$550
American Custom Chemicals CorporationRDL000177395.00%1g$650

This pricing information indicates that chloroacetic acid-d3 is a relatively expensive specialty chemical, with costs reflecting the complexity of isotope labeling and purification processes .

Related Compounds and Structural Analogs

Understanding chloroacetic acid-d3 in the context of related compounds provides valuable insights into its chemical behavior and applications.

Deuterated Analogs

Other deuterated forms of chloroacetic acid may include:

  • Partially deuterated forms (e.g., chloroacetic acid-d1, chloroacetic acid-d2)

  • Deuterated derivatives with different deuterium positions

Structural Relatives

Structurally related compounds include:

  • Dichloroacetic acid (Cl2CHCOOH): Contains two chlorine atoms; used in metabolic studies

  • Trichloroacetic acid (Cl3C-COOH): Highly reactive; used as a reagent in organic synthesis

  • Non-deuterated chloroacetic acid (ClCH2COOH): The parent compound

  • Acetic acid (CH3COOH): The non-halogenated analog

These structural relationships inform the reactivity patterns and applications of chloroacetic acid-d3 in various research contexts .

Recent Research Developments

Recent research involving chloroacetic acid compounds demonstrates their continued relevance in atmospheric chemistry and environmental studies.

Atmospheric Chemistry Research

A significant recent study published in Atmospheric Chemistry and Physics examined the formation mechanisms of chloroacetic acid from atmospheric multiphase volatile organic compound-chlorine chemistry. The research provided mechanistic insights into chloroacetic acid production, proposing that:

  • Ethene was previously suggested as the primary precursor for daytime chloroacetic acid levels

  • Photochemical box model simulations indicate ethene accounts for less than 1% of observed chloroacetic acid

  • Isoprene and its oxidation products may account for approximately 7% of observed chloroacetic acid

  • Multiphase reactions of chlorine-containing oxygenated volatile organic compounds may contribute significantly to chloroacetic acid formation

  • Heterogeneous conversion of chloroacetaldehyde to chloroacetic acid may contribute 24-48% of observed levels

This research highlights the complex formation pathways of chloroacetic acid in atmospheric systems, with implications for understanding environmental chlorine chemistry.

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